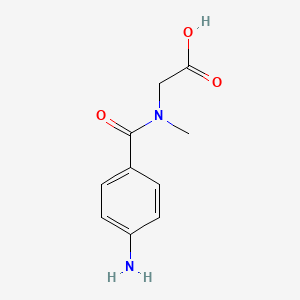

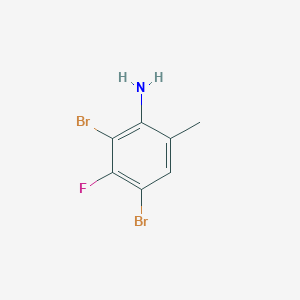

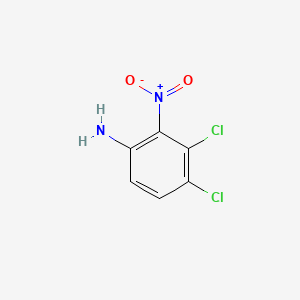

![molecular formula C14H12BrN3O B3032326 2-Bromo-5-(4-methoxybenzyl)-5H-pyrrolo[2,3-b]pyrazine CAS No. 1434141-87-3](/img/structure/B3032326.png)

2-Bromo-5-(4-methoxybenzyl)-5H-pyrrolo[2,3-b]pyrazine

Overview

Description

2-Bromo-5-(4-methoxybenzyl)-5H-pyrrolo[2,3-b]pyrazine is a compound that belongs to the class of pyrrolopyrazines, which are heterocyclic aromatic organic compounds. These compounds have gained attention due to their potential applications in pharmaceuticals and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related pyrrolopyrazine derivatives has been reported using a one-pot method that involves a copper-free Sonogashira coupling followed by a base-mediated cyclization. This method provides an efficient route to synthesize 2-bromo-6-aryl[5H]pyrrolo[2,3-b]pyrazines with good yields, expanding the scope of accessible structures and incorporating a halide for further synthetic elaboration .

Molecular Structure Analysis

While the specific molecular structure analysis of this compound is not detailed in the provided papers, related compounds have been characterized using various spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and electronic absorption spectroscopy. These techniques help in assigning and confirming the structure of the synthesized compounds .

Chemical Reactions Analysis

The brominated compounds in this class can undergo various chemical reactions. For instance, brominated trihalomethylenones have been used as precursors for the synthesis of different pyrazole derivatives through cyclocondensation, substitution, and nucleophilic substitution reactions. These reactions lead to the formation of various functionalized pyrazoles, demonstrating the versatility of brominated compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrazine derivatives are influenced by their molecular structure. The presence of substituents such as the methoxy group and the bromine atom can affect the compound's reactivity, boiling point, melting point, and solubility. Spectroscopic methods, including IR and NMR, are essential tools for determining these properties and understanding the behavior of these compounds under different conditions .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 2-Bromo-5-(4-methoxybenzyl)-5H-pyrrolo[2,3-b]pyrazine, due to its structural uniqueness, is involved in the synthesis of various heterocyclic compounds. For instance, derivatives like 2,6-Dibenzyl-1,2,3,5,6,7-hexahydro-2,4,6,8-tetraaza-s-indacene have been synthesized, showcasing centrosymmetric S-shaped structures with potential applications in chemical synthesis and material science (Gasser & Stoeckli-Evans, 2004).

Anti-Inflammatory Properties

Compounds synthesized from 2-bromo-5-methoxypyrazine, a close relative to this compound, have shown moderate in vitro anti-inflammatory effects. This indicates potential for these compounds to be developed as anti-inflammatory agents (Zhou et al., 2013).

Optoelectronic Applications

Research into the synthesis of dipyrrolopyrazine derivatives, involving regio-selective amination reactions of dihalo-pyrrolopyrazines, has uncovered potential applications in organic optoelectronic materials. The optical and thermal properties of these derivatives suggest their utility in the development of new materials for optoelectronic devices (Meti et al., 2017).

Synthetic Methodology Advancements

The compound also plays a role in advancing synthetic methodologies. For example, an efficient one-pot synthesis method for 2-bromo-6-aryl[5H]pyrrolo[2,3-b]pyrazines has been developed, showcasing the compound's relevance in simplifying and expanding the scope of synthetic chemistry (Simpson et al., 2015).

Antiproliferative Activity

Derivatives of pyrrolo[2,3-b]pyrazine, including those related to this compound, have been synthesized and tested for antiproliferative activity against various human tumor cell lines. This research opens avenues for the development of new anticancer agents (Dubinina et al., 2006).

Mechanism of Action

Mode of Action

It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions . This type of reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, typically palladium . The process involves oxidative addition and transmetalation .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, which this compound may participate in, is a key process in the synthesis of many organic compounds . The downstream effects of this reaction can vary widely depending on the specific reactants and conditions.

properties

IUPAC Name |

2-bromo-5-[(4-methoxyphenyl)methyl]pyrrolo[2,3-b]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN3O/c1-19-11-4-2-10(3-5-11)9-18-7-6-12-14(18)16-8-13(15)17-12/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDZCGFENWVVHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=CC3=NC(=CN=C32)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701174594 | |

| Record name | 5H-Pyrrolo[2,3-b]pyrazine, 2-bromo-5-[(4-methoxyphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701174594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1434141-87-3 | |

| Record name | 5H-Pyrrolo[2,3-b]pyrazine, 2-bromo-5-[(4-methoxyphenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1434141-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5H-Pyrrolo[2,3-b]pyrazine, 2-bromo-5-[(4-methoxyphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701174594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-azido-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3032251.png)

![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B3032252.png)

![Benzyl 3-(4-chloro-2-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B3032255.png)